molecular formula C20H43NO2 B150520 Eicosasphinganine CAS No. 24006-62-0

Eicosasphinganine

Cat. No.: B150520
CAS No.: 24006-62-0
M. Wt: 329.6 g/mol
InChI Key: UFMHYBVQZSPWSS-VQTJNVASSA-N
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Description

Eicosasphinganine, also known as eicosadihydrosphingosine, is a long-chain base sphingoid. It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cell signaling and structure. This compound is characterized by its 20-carbon chain length, distinguishing it from other sphingoid bases like sphingosine and phytosphingosine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosasphinganine can be synthesized through several methods. One common approach involves the reduction of eicosasphingosine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including the fermentation of specific yeast or bacterial strains that can produce long-chain sphingoid bases. The fermentation process is optimized to enhance the yield of this compound, followed by extraction and purification steps .

Chemical Reactions Analysis

Types of Reactions: Eicosasphinganine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form eicosasphingosine.

    Reduction: As mentioned earlier, eicosasphingosine can be reduced to form this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Eicosasphinganine has several scientific research applications, including:

Mechanism of Action

Eicosasphinganine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism. The pathways involved include the sphingolipid metabolic pathway, where this compound is converted into other bioactive sphingolipids that play roles in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

    Sphingosine: An 18-carbon sphingoid base.

    Phytosphingosine: A sphingoid base with an additional hydroxyl group.

    Dihydrosphingosine: Similar to sphingosine but lacks a double bond in the long-chain base.

Comparison: Eicosasphinganine is unique due to its 20-carbon chain length, which imparts distinct biophysical properties compared to shorter-chain sphingoid bases like sphingosine and phytosphingosine. This longer chain length affects its incorporation into cell membranes and its interactions with other lipids and proteins .

This compound’s unique properties make it a valuable compound for research and industrial applications, particularly in the fields of biochemistry and pharmacology.

Properties

IUPAC Name

(2S,3R)-2-aminoicosane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMHYBVQZSPWSS-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469532
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24006-62-0
Record name C20-Dihydrosphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24006-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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